molecular formula C23H31N5O3 B2822050 9-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 893957-30-7

9-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2822050
CAS No.: 893957-30-7
M. Wt: 425.533
InChI Key: ULJVZGGUDRQVTN-UHFFFAOYSA-N
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Description

The compound is a derivative of purine and pyrimidine, which are two types of heterocyclic aromatic compounds that form the structural foundation of nucleic acids like DNA and RNA . Purines consist of a two-ring structure (a six-membered and a five-membered nitrogen-containing ring fused together), while pyrimidines have a single six-membered nitrogen-containing ring .


Synthesis Analysis

The synthesis of purines and pyrimidines occurs through various biosynthetic pathways. In humans, purine synthesis occurs through the purine biosynthetic pathway, where the molecule inosine monophosphate (IMP) serves as the precursor . The synthesis is highly regulated and takes place in the cytoplasm of cells . Lab synthesis is via Traube purine synthesis .


Molecular Structure Analysis

Purines are composed of a pyrimidine ring fused with an imidazole ring. The molecule consists of four nitrogen atoms and six carbon atoms forming two rings—a nine-membered double-ring system . Pyrimidines consist of a single six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

Purines and pyrimidines participate in a variety of chemical reactions, most notably in the synthesis of DNA and RNA. They also play a crucial role in energy storage and transfer through molecules like ATP, and signal transduction as secondary messengers (cAMP) .


Physical and Chemical Properties Analysis

Purines are relatively larger than pyrimidines and have a higher molecular weight. They are soluble in water and are relatively stable at the physiological pH .

Mechanism of Action

The mechanism of action of purines and pyrimidines is primarily through their role as the building blocks of DNA and RNA. They pair up with each other to form the rungs of the DNA double helix and are involved in DNA replication and transcription .

Properties

CAS No.

893957-30-7

Molecular Formula

C23H31N5O3

Molecular Weight

425.533

IUPAC Name

9-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H31N5O3/c1-4-6-8-17-9-11-18(12-10-17)26-13-7-14-27-19-20(24-22(26)27)25(3)23(30)28(21(19)29)15-16-31-5-2/h9-12H,4-8,13-16H2,1-3H3

InChI Key

ULJVZGGUDRQVTN-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOCC

solubility

not available

Origin of Product

United States

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